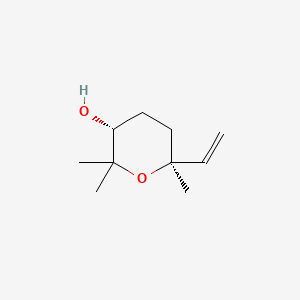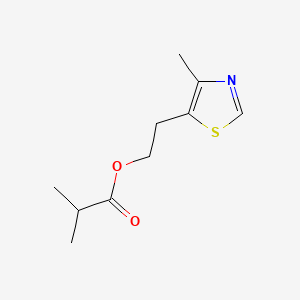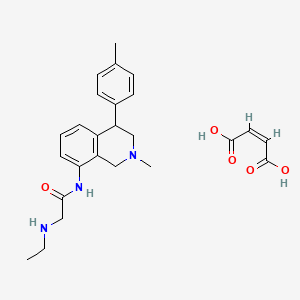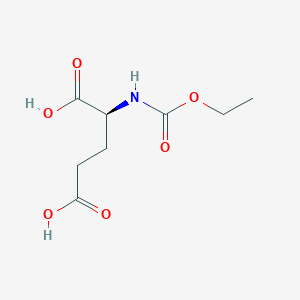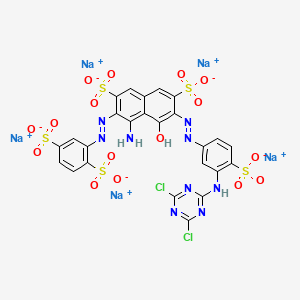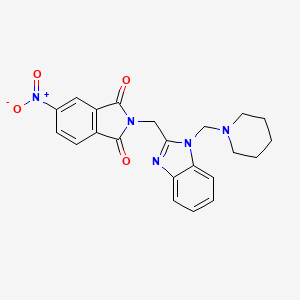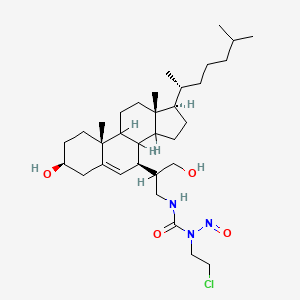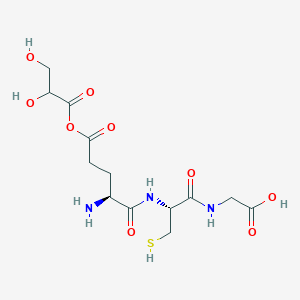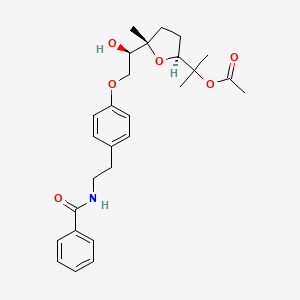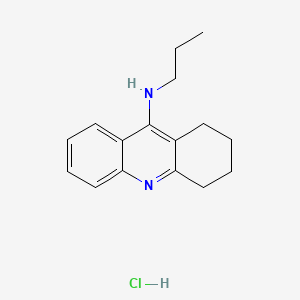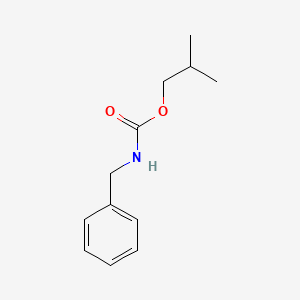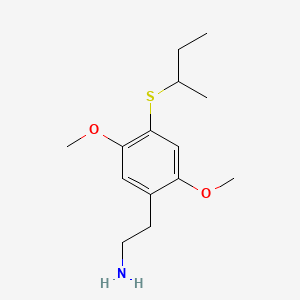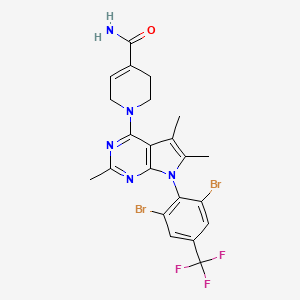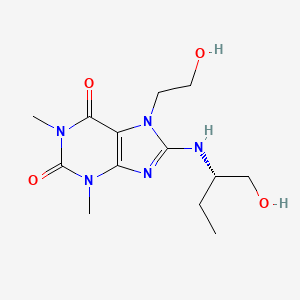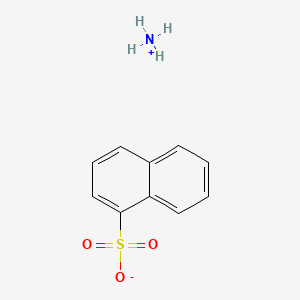
Ammonium naphthalene-1-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium naphthalenesulfonate is a chemical compound that belongs to the class of organic compounds known as naphthalenesulfonic acids. These compounds are characterized by the presence of a naphthalene moiety that carries a sulfonic acid group. Ammonium naphthalenesulfonate is commonly used as a fluorescent probe in biochemical and biological research due to its ability to bind to hydrophobic pockets of proteins and exhibit changes in fluorescence intensity and wavelength.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium naphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by neutralization with ammonium hydroxide. The reaction typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group, forming naphthalenesulfonic acid.
Neutralization: The resulting naphthalenesulfonic acid is then neutralized with ammonium hydroxide to form ammonium naphthalenesulfonate.
Industrial Production Methods
In industrial settings, the production of ammonium naphthalenesulfonate involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized with ammonium hydroxide, and the product is purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Ammonium naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenesulfonic acid
Substitution: Various substituted naphthalenesulfonates
科学的研究の応用
Ammonium naphthalenesulfonate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe to study molecular assemblies and interactions.
Biology: The compound is employed to investigate protein folding, aggregation, and conformational changes.
Medicine: It is used in diagnostic assays to detect protein abnormalities and interactions.
Industry: Ammonium naphthalenesulfonate is used in the formulation of dyes, detergents, and surfactants.
作用機序
The mechanism of action of ammonium naphthalenesulfonate involves its binding to hydrophobic pockets of proteins. The sulfonate group interacts with cationic side chains of proteins, while the hydrophobic naphthalene moiety binds to nonpolar regions. This binding results in changes in fluorescence intensity and wavelength, which can be used to monitor protein interactions and conformational changes.
類似化合物との比較
Similar Compounds
- Sodium naphthalenesulfonate
- Potassium naphthalenesulfonate
- Calcium naphthalenesulfonate
Uniqueness
Ammonium naphthalenesulfonate is unique due to its specific binding properties and fluorescence characteristics. Unlike its sodium and potassium counterparts, the ammonium salt form exhibits distinct fluorescence behavior, making it particularly useful in fluorescence-based assays and studies.
特性
CAS番号 |
63453-81-6 |
|---|---|
分子式 |
C10H8O3S.H3N C10H11NO3S |
分子量 |
225.27 g/mol |
IUPAC名 |
azanium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3 |
InChIキー |
FWDSBAGKRBHRJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


